molecular formula C36H45NO7 B000239 Salmeterol xinafoate CAS No. 94749-08-3

Salmeterol xinafoate

Cat. No. B000239
CAS RN: 94749-08-3
M. Wt: 603.7 g/mol
InChI Key: XTZNCVSCVHTPAI-UHFFFAOYSA-N
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Description

Salmeterol xinafoate is a selective beta2-adrenoceptor agonist known for its bronchodilatory effect, lasting at least 12 hours following inhalation. Unlike immediate relief medications, it is designed for regular twice-daily treatment of reversible airways obstruction, offering a significant improvement in both objective and subjective measures of asthma control. The substance demonstrates particular utility in managing nocturnal asthma by improving sleep quality due to its long duration of effect (Brogden & Faulds, 1991).

Scientific Research Applications

Pharmacokinetics and Metabolism

Salmeterol xinafoate, as an inhaled long-acting selective β2-adrenoceptor agonist, demonstrates unique pharmacokinetics. It undergoes extensive metabolism, predominantly in the feces, with less than 5% excreted unchanged in urine. Notably, its systemic concentrations remain low or undetectable at therapeutic doses, which is significant considering the systemic effects are dose-dependent (Cazzola, Testi, & Matera, 2002).

Synthesis and Physical Characteristics

Research has explored various methods for synthesizing (R)-(-)-salmeterol, including microbial cultures and asymmetric reduction, highlighting the enantioselective synthesis process. The physical characteristics of salmeterol xinafoate, confirmed through various techniques like X-ray diffraction and thermal analysis, are crucial for ensuring drug quality (Anwar, El-Haggar, & Zaghary, 2015).

Delivery Systems

Advancements in inhaled drug delivery systems for salmeterol xinafoate have been significant. The design and research on delivery systems, such as inhaled aerosol and dry powder inhalers, are vital for effective treatment of conditions like asthma and chronic obstructive pulmonary diseases (Li, Wang, Du, & Li, 2013).

Polymorphic Forms and Stability

The polymorphic forms of salmeterol xinafoate, Forms I and II, have been characterized using Raman and near-infrared spectroscopy. Understanding these forms is essential for drug development and stability. The study of solid-state transitions and stability under various conditions is critical for pharmaceutical applications (Ali et al., 2008).

Novel Analytical Methods

Development of new spectrofluorimetric methods for determining salmeterol xinafoate in dosage forms and plasma has been a research focus. These methods are crucial for ensuring drug quality and efficacy, especially under different stress conditions like alkali, acid, and oxidative conditions (Omar, Hammad, & Awad, 2017).

Nanoparticle Studies

Research on the cytotoxicity and genotoxicity of salmeterol xinafoate nanoparticles has been conducted to assess their safety for pulmonary disorders. These studies are crucial in evaluating the potential risks associated with nanoparticle inhalation (Hegazy, Faruk, Farag, & Shawky, 2018).

Bone Imaging Applications

An intriguing application of salmeterol xinafoate is in bone imaging. Research has explored the development of Tc-salmeterol as a potential diagnostic bone imaging agent, which could offer new avenues in medical imaging (Zaghary, Motaleb, & Anwar, 2016).

Formulation Development

Studies have also focused on the formulation of salmeterol xinafoate, including the effects of high shear mixing on the aerodynamic and biopharmaceutical performance of dry powder blends. Such research is vital for optimizing drug delivery and efficacy (Balducci et al., 2015).

Safety And Hazards

Salmeterol Xinafoate should be handled with care to avoid dust formation and inhalation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this substance .

properties

IUPAC Name

2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol;1-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZNCVSCVHTPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89365-50-4 (Parent)
Record name Salmeterol xinafoate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045798
Record name Salmeterol xinafoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salmeterol xinafoate

CAS RN

94749-08-3
Record name Salmeterol xinafoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94749-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salmeterol xinafoate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salmeterol xinafoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1RS)-1-[4-hydroxy-3-(hydroxymethyl) phenyl]-2-[[6-(4-phenylbutoxy)hexyl]amino}ethanol)-1-hydroxynaftaleno-2-carboxilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALMETEROL XINAFOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EW8Q962A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,050
Citations
DA Mahler, JF Donohue, RA Barbee, MD Goldman… - Chest, 1999 - Elsevier
Study objectives To examine and compare the efficacy and safety of salmeterol xinafoate, a long-acting inhaledβ 2 -adrenergic agonist, with inhaled ipratropium bromide and inhaled …
Number of citations: 728 www.sciencedirect.com
MM Anwar, RS El-Haggar, WA Zaghary - Profiles of Drug Substances …, 2015 - Elsevier
… Salmeterol xinafoate is a potent and a long-acting β 2 -adrenoceptor agonist. It is prescribed … Physical characteristics of salmeterol xinafoate were confirmed via: X-ray powder diffraction …
Number of citations: 10 www.sciencedirect.com
RN Brogden, D Faulds - Drugs, 1991 - Springer
Synopsis Salmeterol xinafoate, like salbutamol (albuterol), is a saligenin derivative, and a selective β 2 -adrenoceptor agonist. It produces bronchodilation for at least 12 hours following …
Number of citations: 121 link.springer.com
S Beach, D Latham, C Sidgwick… - … Process Research & …, 1999 - ACS Publications
… This paper presents two practical approaches to management of the crystallisation of salmeterol xinafoate. In the first approach (fast cooling crystallisation) the crystallisation process is …
Number of citations: 104 pubs.acs.org
GE D'alonzo, RA Nathan, S Henochowicz, RJ Morris… - Jama, 1994 - jamanetwork.com
Objective. —To compare the efficacy and safety of inhaled salmeterol xinafoate, a long-acting β 2 -adrenoceptor agonist, with that of albuterol, a short-acting inhaled β 2 -agonist, in the …
Number of citations: 210 jamanetwork.com
M Cazzola, R Testi, MG Matera - Clinical pharmacokinetics, 2002 - Springer
… Salmeterol xinafoate dissociates in solution to salmeterol and 1-hydroxy-2-naphthoic acid. These two compounds are then absorbed, distributed, metabolised and excreted …
Number of citations: 121 link.springer.com
JA Roberts, P Bradding, KM Britten… - European …, 1999 - Eur Respiratory Soc
Salmeterol xinafoate is an inhaled long-acting beta2-adrenoceptor agonist recently introduced for the treatment of asthma. Both in vitro and animal studies suggest that it may have anti-…
Number of citations: 178 erj.ersjournals.com
SI RENNARD, W ANDERSON… - American journal of …, 2001 - atsjournals.org
Chronic obstructive pulmonary disease (COPD) is a condition in which continuous bronchodilation may have clinical advantages. This study evaluated salmeterol, a β -agonist …
Number of citations: 372 www.atsjournals.org
N Islam, P Stewart, I Larson, P Hartley - Journal of pharmaceutical sciences, 2004 - Elsevier
… The objective of this study was to determine the influence of lactose carrier size on drug dispersion of salmeterol xinafoate (SX) from interactive mixtures. SX dispersion was measured …
Number of citations: 101 www.sciencedirect.com
HHY Tong, B Yu Shekunov, P York, AHL Chow - Pharmaceutical research, 2001 - Springer
… Salmeterol free base and its xinafoate salt (drug standards), micronized salmeterol xinafoate (MSX) and raw material for powder production were a generous donation from …
Number of citations: 135 link.springer.com

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